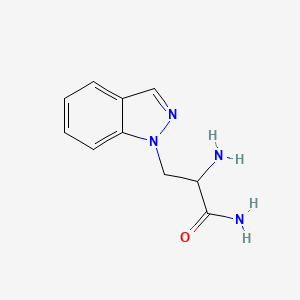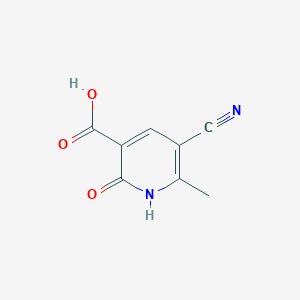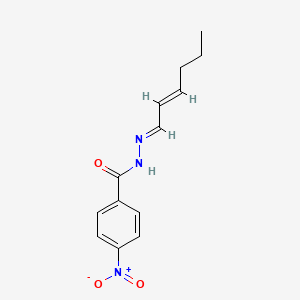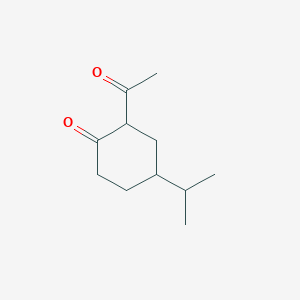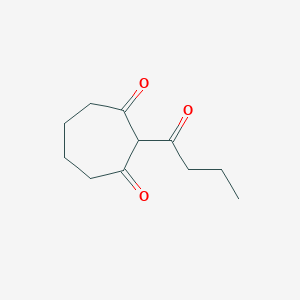
2-Butanoylcycloheptane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butanoylcycloheptane-1,3-dione is an organic compound with the molecular formula C11H16O3 It is a derivative of cycloheptane-1,3-dione, where a butanoyl group is attached to the second carbon of the cycloheptane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butanoylcycloheptane-1,3-dione typically involves the nucleophilic cyclopropanation of 1,2-diketones with bis(iodozincio)methane, followed by an oxy-Cope rearrangement. This method allows for the stereoselective preparation of the desired cycloheptane ring . The reaction conditions often include low temperatures (around -20°C) to ensure the formation of the desired product with minimal side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned nucleophilic cyclopropanation and rearrangement techniques. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Butanoylcycloheptane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the diketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butanoyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted cycloheptane derivatives.
Aplicaciones Científicas De Investigación
2-Butanoylcycloheptane-1,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Butanoylcycloheptane-1,3-dione, particularly its derivatives, involves the inhibition of enzymes such as p-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is crucial in the biosynthesis of plastoquinone, an essential component in photosynthesis . By inhibiting HPPD, the compound disrupts the production of vital molecules, leading to its herbicidal effects.
Comparación Con Compuestos Similares
Cyclohexane-1,3-dione: A structurally related compound with similar reactivity.
Cyclopentane-1,3-dione: Another diketone with comparable chemical properties.
2,5-Diphenyl-1,3-oxazoline: A compound with a different core structure but similar functional groups.
Uniqueness: 2-Butanoylcycloheptane-1,3-dione is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six-membered and five-membered counterparts. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C11H16O3 |
|---|---|
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
2-butanoylcycloheptane-1,3-dione |
InChI |
InChI=1S/C11H16O3/c1-2-5-8(12)11-9(13)6-3-4-7-10(11)14/h11H,2-7H2,1H3 |
Clave InChI |
YYHQFSQIJJXEJT-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C1C(=O)CCCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{bicyclo[2.2.1]heptan-2-yl}-4-methyl-1H-pyrazol-3-amine](/img/structure/B13061934.png)

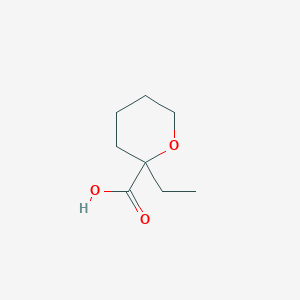

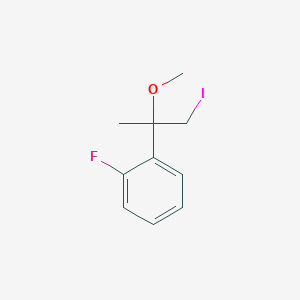
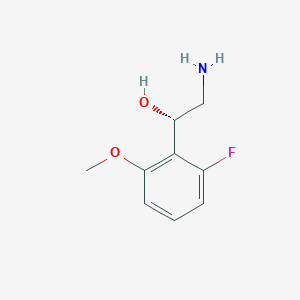
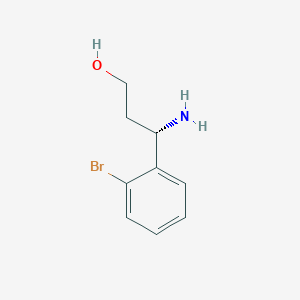
![1-[(3-Chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid](/img/structure/B13061974.png)
